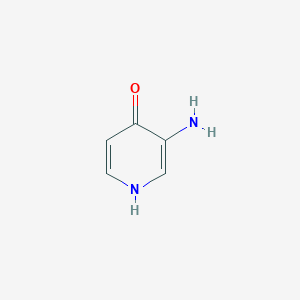

3-Amino-4-hydroxypyridine

Description

The exact mass of the compound 3-Amino-4-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-4-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIBRAGQGFLUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283503 | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-39-4 | |

| Record name | 6320-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: A Versatile Heterocyclic Building Block

CAS Number: 6320-39-4

Introduction

3-Amino-4-hydroxypyridine, a substituted pyridine derivative, is a key heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. Its unique structural arrangement, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of 3-Amino-4-hydroxypyridine, tailored for the scientific community.

Physicochemical Properties

3-Amino-4-hydroxypyridine is typically a white to light yellow or brown crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6320-39-4 | [2] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | White to light yellow/brown crystalline powder | [1] |

| Melting Point | 145-149 °C | |

| Boiling Point | 261.3 °C (Estimated) | [3] |

| Solubility | Soluble in water and alcohol, slightly soluble in chloroform and ether. | [2] |

| pKa | Not available | |

| LogP | 0.43 (Estimated for 3-Amino-4-methylpyridine) | [3] |

Synthesis of 3-Amino-4-hydroxypyridine

The primary synthetic route to 3-Amino-4-hydroxypyridine involves a two-step process starting from 4-hydroxypyridine. This process includes the nitration of the pyridine ring followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis via Reduction of 4-Hydroxy-3-nitropyridine

This protocol outlines a representative procedure for the synthesis of 3-Amino-4-hydroxypyridine.

Step 1: Nitration of 4-Hydroxypyridine to 4-Hydroxy-3-nitropyridine

-

Materials: 4-Hydroxypyridine, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-hydroxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-hydroxy-3-nitropyridine.

-

Step 2: Reduction of 4-Hydroxy-3-nitropyridine to 3-Amino-4-hydroxypyridine

-

Materials: 4-Hydroxy-3-nitropyridine, catalyst (e.g., Palladium on carbon (Pd/C)), solvent (e.g., ethanol, methanol), reducing agent (e.g., hydrogen gas, hydrazine).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 4-hydroxy-3-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude 3-Amino-4-hydroxypyridine.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

-

Caption: Synthesis of 3-Amino-4-hydroxypyridine.

Chemical Reactivity and Tautomerism

The chemical behavior of 3-Amino-4-hydroxypyridine is dictated by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing nature of the pyridine ring nitrogen.

Tautomerism

An important characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[4] In the case of 3-Amino-4-hydroxypyridine, it can exist in equilibrium with its 3-amino-4-pyridone tautomer. The position of this equilibrium is influenced by factors such as the solvent and pH. The pyridone tautomer can be stabilized by intermolecular hydrogen bonding in the solid state and in polar solvents. This tautomerism significantly impacts the molecule's reactivity.

Caption: Tautomeric equilibrium of 3-Amino-4-hydroxypyridine.

Reactivity of the Pyridine Ring

The amino and hydroxyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution.[1] However, the pyridine nitrogen is electron-withdrawing and can be protonated under acidic conditions, which deactivates the ring. The overall reactivity is a balance of these opposing effects.

Reactivity of the Functional Groups

-

Amino Group: The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents at the 3-position.[5]

-

Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. Its acidity also allows for the formation of salts with bases.

Applications in Drug Discovery and Materials Science

The versatile reactivity of 3-Amino-4-hydroxypyridine makes it a valuable scaffold in several scientific domains.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The 3-aminopyridine scaffold is a recognized pharmacophore in many biologically active molecules.

-

Kinase Inhibitors: The 3-aminopyridine and related aminopyridinone structures are prevalent in the design of protein kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.[6][7] The amino group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

-

Other Therapeutic Areas: Derivatives of 3-Amino-4-hydroxypyridine have been explored for their potential as anti-inflammatory, antibacterial, antiviral, and anti-cancer agents.[1]

While specific drugs containing the 3-Amino-4-hydroxypyridine core are not widely publicized as final drug products, its role as a key building block in the discovery and development of new chemical entities is well-established in the medicinal chemistry literature.

Materials Science

The presence of both amino and hydroxyl groups allows 3-Amino-4-hydroxypyridine to be used as a monomer in the synthesis of polymers with unique electronic and optical properties.[1] These materials have potential applications in areas such as conductive polymers and organic light-emitting diodes (OLEDs).

Agrochemicals

The pyridine core is a common feature in many pesticides. By modifying the structure of 3-Amino-4-hydroxypyridine, it is possible to develop novel agrochemicals with improved efficacy and environmental profiles.[1]

Safety and Toxicology

3-Amino-4-hydroxypyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Amino-4-hydroxypyridine is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system: May cause respiratory irritation.

Toxicological Data

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[2]

-

Ventilation: Use in a well-ventilated area or under a fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

3-Amino-4-hydroxypyridine is a versatile and valuable heterocyclic compound with a rich chemical profile. Its unique combination of functional groups provides a platform for the synthesis of a wide range of molecules with important applications in medicinal chemistry, materials science, and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and developers seeking to leverage this powerful building block in their scientific endeavors. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- 3-Amino-4-hydroxypyridine - ChemBK. (2024). ChemBK.

- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.).

- 3-Amino-4-hydroxypyridine | 6320-39-4. (n.d.). Benchchem.

- 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. (n.d.). Alchemist-chem.

- 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.

- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.).

- Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine. (n.d.). Benchchem.

- Structure-Based Design and Synthesis of 3-Amino-1,5-Dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 (TYK2) Inhibitors. (n.d.).

- Preparation method of 3-amino-4-methylpyridine. (2015).

- 4-Hydroxypiperidines and Their Flexible 3-(Amino)

- Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. (2020).

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2017).

- 3-amino-4-hydroxypyridine AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 4-Hydroxy-3-nitropyridine: Properties, Uses, Safety Data & Supplier Inform

- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021).

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering | The Journal of Physical Chemistry Letters. (2022).

- Catalytic hydrogenation of 3- and 4-hydroxy pyridines. (1968).

- 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells. (2004). PubMed.

- 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

- 4-Amino-3-nitropyridine synthesis. (n.d.). ChemicalBook.

- Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. (n.d.). Benchchem.

- Evaluation of cationic polyamidoamine dendrimers' dermal toxicity in the rat skin model. (2015).

- A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (2022).

- 3-Hydroxypyridine(109-00-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and... (n.d.).

- Evaluation of cationic polyamidoamine dendrimers' dermal toxicity in the rat skin model. (2015).

- Characterizing the LD 50 data set. The curated rat acute oral systemic... (n.d.).

- Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2014). Cosmetic Ingredient Review.

- Process for preparing 4-hydroxypyridines. (2011).

- Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... (n.d.).

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. (2003). RSC Publishing.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2016).

- Application Notes and Protocols: Derivatization of 4-Ethoxy-3-nitropyridine for Structure-Activity Relationship (SAR) Studies. (n.d.). Benchchem.

- acute oral toxicity: Topics by Science.gov. (n.d.). Science.gov.

- The Chromenopyridine Scaffold: A Privileged Pl

- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023).

- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger.

- Kinases Home. (n.d.). RSC Publishing.

- Examples of biologically active compounds and drugs containing three-and four-membered rings. (n.d.).

Sources

- 1. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. fishersci.com [fishersci.com]

"3-Amino-4-hydroxypyridine" IUPAC name and structure

An In-Depth Technical Guide to 3-Amino-4-hydroxypyridine for Advanced Research Applications

Section 1: Core Principles and Molecular Identity

3-Amino-4-hydroxypyridine is a heterocyclic organic compound of significant interest in various scientific domains, particularly in medicinal chemistry and materials science.[1][2] Its bifunctional nature, stemming from the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and drug development professionals.

IUPAC Nomenclature and Structural Isomerism

The formal IUPAC name for this compound is 3-aminopyridin-4(1H)-one .[4] This nomenclature acknowledges the prominent keto-enol tautomerism exhibited by hydroxypyridines. While often referred to as 3-Amino-4-hydroxypyridine, it exists in equilibrium with its keto tautomer, 3-amino-1H-pyridin-4-one. For the purpose of this guide, the more common name "3-Amino-4-hydroxypyridine" will be used.

Key Identifiers:

Molecular Structure

The structure consists of a six-membered pyridine ring with a nitrogen heteroatom, substituted with an amino group at position 3 and a hydroxyl group at position 4.

Caption: 2D structure of 3-Amino-4-hydroxypyridine.

Section 2: Physicochemical and Reactivity Profile

The utility of 3-Amino-4-hydroxypyridine in synthesis is dictated by its physical properties and chemical reactivity.

Physicochemical Properties

The compound is typically a white to light yellow or brown crystalline solid.[1][5][6][8] Its solubility is a key characteristic for its application; it is soluble in water and polar organic solvents like methanol and ethanol, but only slightly soluble in non-polar solvents such as chloroform and ether.[1][5] This solubility profile is attributed to the polar amino and hydroxyl groups, which can form hydrogen bonds with protic solvents.[1]

| Property | Value | Source(s) |

| Appearance | White to light yellow/brown crystalline powder | [1][5][6][8] |

| Melting Point | 145 - 244 °C (range varies by source) | [1][8] |

| Boiling Point | ~509 °C (Predicted) | [8] |

| Density | ~1.32 g/cm³ (Predicted) | [8] |

| pKa | ~5.04 (Predicted) | [8] |

| Solubility | Soluble in water, methanol; slightly soluble in chloroform, ether | [1][5][8] |

Chemical Stability and Reactivity

The chemical behavior of 3-Amino-4-hydroxypyridine is governed by the interplay of its functional groups with the aromatic pyridine ring.

-

Electronic Effects: The amino group is electron-donating, which increases the electron density of the pyridine ring.[1] This electronic effect makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine, but also provides resonance stabilization.[1]

-

Stability: The compound is relatively stable under mild, neutral conditions.[1] However, its stability is compromised in the presence of strong acids or bases.[1] In strongly acidic media, the amino group can be protonated, altering the molecule's charge distribution.[1] In strongly basic media, the hydroxyl group can be deprotonated, enhancing the molecule's nucleophilicity.[1]

-

Reactivity: The presence of two nucleophilic centers (amino and hydroxyl groups) allows it to participate in a wide range of chemical reactions, including nucleophilic substitutions and condensation reactions, making it a valuable synthetic intermediate.[6]

Section 3: Synthesis and Experimental Protocols

Several synthetic routes to 3-Amino-4-hydroxypyridine have been reported.[3] A prevalent and reliable method involves the catalytic reduction of a nitropyridine precursor, which is valued for its efficiency and high yield.[7]

Synthetic Workflow: Reduction of 4-Hydroxy-3-nitropyridine

The most direct synthesis involves the reduction of the nitro group of 4-Hydroxy-3-nitropyridine. This transformation is typically achieved through catalytic hydrogenation.

Caption: Workflow for the synthesis of 3-Amino-4-hydroxypyridine.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of 3-Amino-4-hydroxypyridine.[7]

Objective: To synthesize 3-Amino-4-hydroxypyridine via the catalytic reduction of 4-Hydroxy-3-nitropyridine.

Materials:

-

4-Hydroxy-3-nitropyridine (2.8 g, 20.0 mmol)

-

10% Palladium on Carbon (Pd/C) catalyst (280 mg, 10 wt%)

-

Methanol (150 mL)

-

Hydrogen (H₂) gas supply

-

Standard hydrogenation apparatus or reaction flask suitable for balloon hydrogenation

-

Filtration apparatus (e.g., Buchner funnel with celite or filter paper)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a suitable reaction flask, add 4-Hydroxy-3-nitropyridine (2.8 g).

-

Solvent and Catalyst Addition: Add methanol (150 mL) to dissolve the starting material. Carefully add the 10% Pd/C catalyst (280 mg) to the solution under an inert atmosphere if possible to prevent pre-exposure of the catalyst to air.

-

Hydrogenation: Seal the reaction vessel. Purge the flask by evacuating the air and backfilling with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert, hydrogen-rich atmosphere.

-

Causality Insight: This step is critical to remove oxygen, which can deactivate the palladium catalyst and pose a safety hazard in the presence of hydrogen and a catalyst.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for lab scale). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up and Isolation: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter to remove the solid Pd/C catalyst.

-

Self-Validation: The filtrate should be a clear, colorless to pale yellow solution, indicating the successful removal of the black carbon-supported catalyst.

-

-

Product Isolation: Wash the filter cake with a small amount of fresh methanol to recover any adsorbed product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Final Product: The resulting solid is 3-Amino-4-hydroxypyridine. The reported yield for this procedure is approximately 90% (1.98 g).[7]

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially after use and when dry. Handle with care and do not allow the catalyst to dry in the air. Quench the filtered catalyst promptly under water.

-

Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Section 4: Key Applications in Research and Development

The unique structure of 3-Amino-4-hydroxypyridine makes it a valuable precursor in several high-value research and industrial sectors.[1]

Caption: Major application areas for 3-Amino-4-hydroxypyridine.

-

Pharmaceutical Development: This is a primary application area. The compound serves as a key intermediate for synthesizing novel drugs.[1][2] Its structure is a scaffold for developing agents with potential antibacterial, antiviral, anti-inflammatory, and anti-cancer properties.[1][6] The pyridine motif is a well-established pharmacophore in drugs targeting a wide range of conditions, including neurological disorders.[2][9]

-

Materials Science: It has applications in the creation of functional materials.[1] Its specific electronic structure and reactivity allow it to be incorporated into conductive polymers, potentially modifying their electrical and optical properties for use in advanced electronic devices.[1][2]

-

Organic Synthesis: Chemists utilize 3-amino-4-hydroxypyridine as a fundamental building block.[1] The distinct reactivity of the amino and hydroxyl groups can be leveraged to construct a variety of complex cyclic and acyclic organic molecules.[1]

-

Analytical Chemistry: It can function as a complexing or chelating agent for various metal ions, including copper, mercury, and lead, suggesting its utility in analytical detection and quantification methods.[5]

Section 5: Safety, Handling, and Storage

Proper handling of 3-Amino-4-hydroxypyridine is essential to ensure laboratory safety.

GHS Hazard Information

The compound is classified as hazardous and requires careful handling.[4]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |

GHS Pictograms: Corrosion, Exclamation Mark

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (S37), safety goggles or a face shield (S39), and a lab coat.[5]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust (S22).[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[8][10] Keep in an inert atmosphere if possible for long-term storage.[8]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice (S26).[5] If skin contact occurs, wash off with soap and plenty of water. If swallowed, seek immediate medical attention.

Section 6: References

-

3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China.

-

3-Amino-4-hydroxypyridine - ChemBK.

-

3-Amino-4-pyridinol | 6320-39-4 - ChemicalBook.

-

CAS 6320-39-4: 3-Amino-4-hydroxypyridine | CymitQuimica.

-

Synthesis of 3-Methyl-4-hydroxypyridine: Laboratory Application Notes and Protocols - Benchchem.

-

3-Amino-4-pyridinol CAS#: 6320-39-4 - ChemicalBook.

-

3-amino-4-hydroxypyridine AldrichCPR - Sigma-Aldrich.

-

6320-39-4 | 3-Amino-4-hydroxypyridine - ChemScene.

-

3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem.

-

3-amino-4-hydroxypyridine AldrichCPR | Sigma-Aldrich.

-

3-Amino-4-hydroxypyridine - Chem-Impex.

-

3-Amino-4-hydroxypyridine | 6320-39-4 - Benchchem.

-

The Role of Pyridine Amino Acids in Modern Drug Development.

Sources

- 1. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS 6320-39-4: 3-Amino-4-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 7. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]

- 8. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-4-hydroxypyridine (CAS No: 6320-39-4), a versatile heterocyclic organic compound. By virtue of its bifunctional nature, possessing both an amino and a hydroxyl group on a pyridine scaffold, this molecule serves as a crucial building block and key intermediate in a multitude of scientific domains.[1] We will delve into its fundamental physicochemical properties, established synthetic methodologies, diverse applications, and critical safety protocols, offering field-proven insights for its practical use in research and development.

Core Physicochemical Properties

3-Amino-4-hydroxypyridine is a pyridine derivative that presents as a solid at room temperature.[2] Its structure, featuring both a hydrogen-bond donor (hydroxyl group) and acceptor (amino group and pyridine nitrogen), dictates its solubility and reactivity profile.

The compound is generally described as a white to off-white or light brown crystalline powder.[1][2][3] It exhibits solubility in water and alcohols, with slight solubility in chloroform and ether.[2][4] A notable discrepancy exists in the reported melting point, with values ranging from 145-149°C to 240-244°C, which may suggest the existence of different polymorphic forms or variations in experimental conditions.[2][3][4]

Table 1: Key Physicochemical Data for 3-Amino-4-hydroxypyridine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [3][4][5] |

| Molecular Weight | 110.11 g/mol | [3][5] |

| CAS Number | 6320-39-4 | [1][4] |

| Appearance | White to light yellow/brown crystalline powder | [1][2][3] |

| Melting Point | 145-149°C or 240-244°C | [2][3][4] |

| Solubility | Soluble in water and alcohol | [2][4] |

Synthesis and Purification

The synthesis of 3-Amino-4-hydroxypyridine is well-documented, with the most common and reliable route involving the reduction of a nitropyridine precursor.[2] This approach is favored due to the accessibility of the starting materials and the high efficiency of the reduction step.

Causality in Synthetic Strategy

The choice of 4-Hydroxy-3-nitropyridine as the precursor is strategic. The nitro group (-NO₂) is an excellent electron-withdrawing group that can be readily and cleanly reduced to an amino group (-NH₂) using standard catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the pyridine ring or the hydroxyl group. Methanol is used as the solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.

Experimental Protocol: Catalytic Hydrogenation

The following protocol describes a standard lab-scale synthesis via the reduction of 4-Hydroxy-3-nitropyridine.[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-Hydroxy-3-nitropyridine (e.g., 2.8 g, 20.0 mmol) in methanol (150 mL) in a suitable reaction flask.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 280 mg, 10 mol%) to the solution.

-

Inerting: Seal the reaction flask and replace the air with hydrogen gas (H₂). This is typically done by evacuating the flask and backfilling with hydrogen several times.

-

Reaction: Maintain a hydrogen atmosphere (a balloon is sufficient for small scale) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet during filtration.

-

Purification: Wash the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product. The resulting 3-amino-4-hydroxypyridine can be further purified by recrystallization if necessary.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Amino-4-hydroxypyridine.

Key Applications and Mechanisms of Action

The unique arrangement of functional groups makes 3-Amino-4-hydroxypyridine a valuable building block in several high-value chemical industries.[3]

Pharmaceutical Development

This compound is a cornerstone intermediate for synthesizing a wide array of biologically active molecules.[1]

-

Drug Scaffolding: It serves as a key precursor for pharmaceuticals targeting neurological disorders, as well as for novel anti-inflammatory and anti-cancer agents.[1]

-

Enzyme Inhibition: A significant application is in the development of mechanism-based inhibitors. For instance, analogs of 3-Amino-4-hydroxypyridine have been designed and synthesized to target BioA, a pyridoxal 5'-phosphate (PLP) dependent enzyme essential for biotin synthesis in Mycobacterium tuberculosis.[7] This line of research is critical for developing new anti-tuberculosis therapies.

Agrochemicals and Materials Science

-

Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, contributing to effective pest control and crop protection solutions.[1]

-

Polymer Synthesis: In materials science, the amino and hydroxyl groups can participate in polymerization reactions to construct advanced polymers with tailored electrical, optical, or mechanical properties for use in flexible electronic devices.[3]

-

Dyes and Pigments: It is also employed in the production of dyes, where its structure contributes to the formation of stable, colored complexes.[1]

Application Areas Diagram

Caption: Major application areas for 3-Amino-4-hydroxypyridine.

Analytical Characterization

To ensure the identity and purity of 3-Amino-4-hydroxypyridine, a suite of spectroscopic techniques is employed. Each method provides a unique piece of structural information, creating a self-validating analytical system.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise arrangement of atoms and the positions of the amino and hydroxyl substituents on the pyridine ring.[2]

-

Infrared (IR) Spectroscopy: FTIR analysis reveals the presence of key functional groups, such as N-H stretches from the amino group and O-H stretches from the hydroxyl group.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight (110.11 g/mol ) and elemental composition (C₅H₆N₂O) of the molecule.[2][5]

Safety and Handling

3-Amino-4-hydroxypyridine is classified as a hazardous substance and requires careful handling to minimize risk. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[4][8]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | |

| H318 | Causes serious eye damage. | |

| H335 | May cause respiratory irritation. | |

| P261 | Avoid breathing dust. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Avoid dust formation during handling.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

Conclusion

3-Amino-4-hydroxypyridine is a compound of significant scientific and commercial interest. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate in fields ranging from medicinal chemistry to materials science. A thorough understanding of its properties, handling requirements, and synthetic pathways, as outlined in this guide, is essential for researchers aiming to leverage its full potential in developing next-generation drugs, materials, and agrochemicals.

References

- 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. Alchemist-chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbQjpq8ZSTfVDUAXblRSAu1WMLfoHkVZVJglK29Fx6PdjTqRi1fO-bSg_qER4vh5dVd16Mk55JtvIEorx_hDLC9Wd-u_j8GThtldiO0WncpqXADHxzps217AiLGnuNWQNom-WLYLtC4Sraio239TQQPMTiSrTCxo9hPOCAdBmFBh2R-g4zFV0=]

- 3-Amino-4-hidroxipiridina. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtURzRDu6fR-X1kqBweNptpaCUZg9f0w5wPwB7m49P9TNjPwjISmx5-IGZ755O-cH6X9sqU55OwsOIYdRL6H4P54v9VI8XyaLjJOxFbHHpX5cu2xqf8ZXI4JzTeN03R1z7yqzJiA==]

- 3-Amino-4-hydroxypyridine. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeCIEF4ef-V73KywO0T4AquK9s9byRRErW3Vmi79htQ4lqO21I16yzsp3xBpduiIEq8IOkdoDR8OLAk_95DPicnz7urk9Y5gFKeIMloIWD85OAmk5x1V5rGjwwnCeGYvQPqlBjT12ymIoL9QO78PGci1o=]

- 3-Amino-4-hydroxypyridine | 6320-39-4. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6S-5g0JF2DmIdNgmaLAhC2WsC-Rp67wfl8IE41KzhDTogfnJ0k_KuN27sScjvNuiE-mQXNnli6tU_hIThwz4d7vN4DJksLugpY2FRaCWOz2Z1mbuoy8TpXsbN4EKb5tvP3Zg=]

- 3-Aminopyridin-4-ol | C5H6N2O | CID 233392. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/233392]

- 3-amino-4-hydroxypyridine AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s444250]

- 3-amino-4-hydroxypyridine AldrichCPR. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4RRDqy1v29LQKc-tFrtBUx1FRWiS3cahKrfFdNGj98CzF9CNzY79l904y7XEQQe_gk9vVqatUid6IhCUjZeTSsLSG6k2A5_G8sxVoUt3aLAQV79uuRcskWh7Co5AKak3DGaIhNSF6O_jeMTxwN5wJwp7ZKcE]

- 6320-39-4 | 3-Amino-4-hydroxypyridine. ChemScene. [URL: https://www.chemscene.com/products/3-Amino-4-hydroxypyridine-CS-W008020.html]

- 3-Amino-4-pyridinol Chemical Properties,Uses,Production. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9763784_EN.htm]

- SAFETY DATA SHEET - 3-Amino-4-hydroxypyridine. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH59ZjZYBV1vBgmxztLvdK5ELiQVtlGM3LyDxa1j60mj01-OY-EfqFhamzTYyApxA-2_OXl486aCeswJqSLLXnVsIq2lZA14g9VIpNcF3yOFJy-16QUyZ26QPShLbhrFrW99WCSG63Q61V58CUfwfxS-uyEOPeyG0qP9cMAK8xOtDC0GHrBFE3J4Y9dB2r_xL7pkbEfNOtbyE-WPtkX5taUWsOq70IcMHhpmtHKYyATvdh-3_ogUX3aRzXYrbAPj5LzsXlFaAOL9kDlfT8=]

- Safety data sheet - 2-Amino-3-Hydroxypyridine. ChemDmart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn3IA5OYVuwCSlhr89H-LI9nt1-bsYuWWiLKwRFH8EQU1ZlKYEGpW1JV5i9bf0nO0C0tkRx4YDxuatQCm6tTyBEvgfl_F9RIqPEUZzdXyTUZxManblQbVPij_ylOj7Xmg-K-IcPc3y50h8A_66u0BEjXwyObQuLBiJ3nmHkgP9t5HPrj3Alol_YRcna65_PlyeLw==]

- SAFETY DATA SHEET - 2-Amino-3-hydroxypyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.

- 3-Amino-4-pyridinol synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEn4ib480WHXBpcKgSoQqLaGHufgrLMjKYll0GtipFUQxk1V307V8Pkvu6Agp7B3ggfv9OTpEMCMzHhtJsEGlnUXckicm-5wc271E_1G_27JqJJqq8e0sT6ufnNRExEpykJJxHME-hfqoc343WthOxPh7LRrhMQVg=]

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004278/]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 4. chembk.com [chembk.com]

- 5. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-4-pyridinol | 6320-39-4 [chemicalbook.com]

- 7. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemscene.com [chemscene.com]

Synthesis of 3-Amino-4-hydroxypyridine from Pyridine: A Comprehensive Technical Guide

Introduction: The Significance of 3-Amino-4-hydroxypyridine

3-Amino-4-hydroxypyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridine ring's aromaticity with the electron-donating amino and hydroxyl substituents, make it a sought-after intermediate in the synthesis of a diverse array of functional molecules. In the pharmaceutical realm, this scaffold is integral to the development of novel therapeutic agents, including, but not limited to, inhibitors of key enzymes and modulators of cellular receptors. Its utility also extends to the creation of advanced materials, where it can be incorporated into polymers to imbue them with specific electronic or optical properties.

This technical guide provides an in-depth exploration of a robust and well-documented synthetic pathway to 3-amino-4-hydroxypyridine, commencing from the readily available starting material, pyridine. The narrative is structured to not only present detailed experimental protocols but also to elucidate the underlying chemical principles and rationale that govern each synthetic transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the laboratory-scale preparation of this valuable compound.

Strategic Overview of the Synthetic Pathway

The synthesis of 3-amino-4-hydroxypyridine from pyridine is a multi-step process that necessitates the sequential introduction of the required functional groups onto the pyridine ring. The chosen strategy is designed to navigate the regioselectivity challenges inherent in pyridine chemistry. The overall transformation can be dissected into four key stages:

-

Functionalization of the 4-position: Direct functionalization of pyridine at the 4-position can be challenging. A reliable approach involves the initial preparation of 4-aminopyridine from pyridine.

-

Conversion to the Hydroxyl Moiety: The amino group at the 4-position is then transformed into a hydroxyl group via a diazotization reaction followed by hydrolysis.

-

Regioselective Nitration: The resulting 4-hydroxypyridine is subjected to electrophilic nitration. The hydroxyl group directs the incoming nitro group to the adjacent 3-position.

-

Reduction of the Nitro Group: Finally, the nitro group at the 3-position is selectively reduced to the desired amino group, yielding the target molecule, 3-amino-4-hydroxypyridine.

This strategic sequence ensures high regiochemical control at each step, leading to an efficient and reproducible synthesis.

Figure 1: Overall synthetic strategy from pyridine to 3-amino-4-hydroxypyridine.

Part 1: Synthesis of 4-Aminopyridine from Pyridine

The synthesis of 4-aminopyridine from pyridine is a critical first step. While the direct amination of pyridine at the 4-position via the Chichibabin reaction is challenging and typically favors the 2-position[1][2], a more reliable and scalable two-stage process is often employed in laboratory and industrial settings. This involves the formation of a 1-(4-pyridyl)pyridinium chloride hydrochloride intermediate.[3]

Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride

This reaction proceeds by the activation of pyridine with thionyl chloride to form a reactive intermediate which is then attacked by a second molecule of pyridine.

Experimental Protocol:

-

To a round-bottom flask containing pyridine (500 g), add boron trifluoride etherate (3-4% by weight).

-

Slowly add thionyl chloride (174 g) to the solution at a temperature of 25-30 °C.

-

Heat the reaction mixture under reflux for 4 hours.

-

After the reaction period, add dimethylformamide (DMF, 600 g) and continue to heat at reflux for an additional 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, recover the excess pyridine and DMF by distillation. The resulting solid is the 1-(4-pyridyl)pyridinium chloride hydrochloride.

Amination to 4-Aminopyridine

The pyridinium salt is then reacted with an amine source, typically ammonia or a derivative, to yield 4-aminopyridine.

Experimental Protocol:

-

The crude 1-(4-pyridyl)pyridinium chloride hydrochloride is subjected to amination. A common method involves heating the salt with a source of ammonia under pressure.

-

Alternatively, the salt can be treated with a solution of sodium hydroxide to liberate the free base, which is then extracted.[4]

-

The crude 4-aminopyridine can be purified by crystallization.

A semipreparative scale synthesis involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and subsequent reduction. This route can offer a total yield of around 65%.[3]

Part 2: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine

The conversion of the 4-amino group to a hydroxyl group is achieved through a well-established diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Underlying Chemistry: The Diazotization Reaction

In the presence of a strong acid and a source of nitrous acid (generated in situ from sodium nitrite), the primary aromatic amine is converted to a diazonium salt. This salt is generally unstable and is immediately hydrolyzed in the aqueous reaction mixture to the corresponding phenol (in this case, a hydroxypyridine).

Figure 2: Simplified workflow for the conversion of 4-aminopyridine to 4-hydroxypyridine.

Experimental Protocol

The following protocol is adapted from a high-yield synthesis of 4-hydroxypyridine.

Preparation of Diazonium Solution:

-

In a 1000 mL three-neck flask, add 400 mL of water.

-

Slowly and carefully, add 140 mL of 98% concentrated sulfuric acid while cooling and maintaining the temperature between 20-40°C.

-

Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.

-

Prepare a solution of butyl nitrite (150.8 g) and add it slowly to the reaction mixture over approximately 120 minutes, ensuring the temperature is strictly controlled.

-

Monitor the reaction until completion by taking samples for analysis.

Hydrolysis and Neutralization:

-

Transfer the diazonium solution to a larger flask and dilute with 2000 mL of water.

-

Add a solution of barium hydroxide to neutralize the acid, maintaining the reaction temperature between 30-60°C until the pH of the solution reaches 7.5-8.

-

Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.

-

Filter the mixture and wash the solid to obtain a crude solution of 4-hydroxypyridine.

-

The product can be further purified by treatment with activated carbon and vacuum distillation, achieving a purity of over 99% and a yield of approximately 92%.

Part 3: Nitration of 4-Hydroxypyridine

The directing effect of the hydroxyl group facilitates the regioselective nitration of 4-hydroxypyridine at the 3-position.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution. In the case of 4-hydroxypyridine, the positions ortho to the hydroxyl group are the 3- and 5-positions. The nitronium ion (NO₂⁺), generated from the mixture of concentrated nitric and sulfuric acids, will preferentially attack these electron-rich positions.

Experimental Protocol

-

In a 20 L flask, under a nitrogen atmosphere, add concentrated sulfuric acid (1500 mL).

-

In batches, add 4-hydroxypyridine (300 g, 3.15 mol) to the sulfuric acid.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with stirring and cooling.

-

Carefully transfer the nitrating mixture to the reactor containing the 4-hydroxypyridine solution.

-

Heat the reaction mixture to 60-70°C for 3 hours.

-

Allow the mixture to cool to room temperature over 16 hours.

-

Pour the reaction mixture into 10 L of ice water.

-

The precipitated crude product is collected by filtration.

-

The crude product is slurried in water to remove residual inorganic impurities, filtered, and dried to yield 4-hydroxy-3-nitropyridine. A yield of 76% has been reported for this step.

Part 4: Reduction of 4-Hydroxy-3-nitropyridine to 3-Amino-4-hydroxypyridine

The final step in this synthesis is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

The Chemistry of Catalytic Hydrogenation

In this reaction, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The hydrogen adsorbs onto the surface of the catalyst and is transferred to the nitro group, which is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group.

Figure 3: The final reduction step to yield the target compound.

Experimental Protocol

-

Dissolve 4-hydroxy-3-nitropyridine (2.8 g, 20.0 mmol) in 150 mL of methanol in a suitable reaction flask.

-

Add 280 mg of a 10% Pd/C catalyst to the solution.

-

Replace the air in the reaction flask with hydrogen gas (this should be done with appropriate safety precautions, such as using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the filter cake with methanol and combine the filtrates.

-

Concentrate the combined filtrates under reduced pressure to obtain 3-amino-4-hydroxypyridine. A yield of 90% has been reported for this step.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) |

| 1 | Pyridine | Thionyl chloride, DMF, Amine source | Pyridine, DMF | Reflux | Variable |

| 2 | 4-Aminopyridine | NaNO₂, H₂SO₄, Ba(OH)₂ | Water | 0-60 | ~92 |

| 3 | 4-Hydroxypyridine | Conc. HNO₃, Conc. H₂SO₄ | - | 60-70 | 76 |

| 4 | 4-Hydroxy-3-nitropyridine | H₂, 10% Pd/C | Methanol | Room Temp. | 90 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and high-yielding route to 3-amino-4-hydroxypyridine from pyridine. Each step has been selected based on established chemical transformations that offer good control over regioselectivity and yield. The provided experimental protocols, coupled with an understanding of the underlying chemical principles, should empower researchers to successfully synthesize this valuable building block for their research and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken at all times in the laboratory.

References

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

-

Process For Producing 4 Aminopyridines. Quick Company. Available at: [Link]

-

Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]

-

Chichibabin reaction. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-4-hydroxypyridine (CAS No: 6320-39-4), a versatile heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical characteristics, synthesis, reactivity, and its significant applications in medicinal chemistry and materials science.

Molecular Structure and Identification

3-Amino-4-hydroxypyridine is an organic compound featuring a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.[1] This core structure is substituted with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in various chemical syntheses.[1][2]

The presence of both an acidic hydroxyl group and a basic amino group, in addition to the pyridine nitrogen, allows for a rich and varied chemical behavior. The molecule can exist in tautomeric forms, primarily the pyridinol form and the pyridone form, with the equilibrium being influenced by the solvent environment.[3]

Caption: Molecular structure of 3-Amino-4-hydroxypyridine.

Physicochemical Properties

The physical and chemical properties of 3-Amino-4-hydroxypyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [4][5][6] |

| Molar Mass | 110.11 g/mol | [4][5][6] |

| Appearance | White to light yellow or brown crystalline powder | [1][4][5][7] |

| Melting Point | 145-149 °C or 220-225 °C | [4][5][7] |

| Boiling Point (Predicted) | 508.9 ± 35.0 °C | [8] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [7][8] |

| Solubility | Soluble in water, methanol, and alcohol. Slightly soluble in chloroform and ether. | [4][5][7] |

| pKa (Predicted) | 5.04 ± 0.18 | [7][8] |

| Stability | Stable under normal conditions, but may react with strong oxidizing agents. Sensitive to air. | [4][7] |

Note: Discrepancies in reported melting points may be due to different measurement conditions or the presence of different crystalline forms.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of 3-Amino-4-hydroxypyridine involves the reduction of a nitropyridine precursor.[5] Specifically, it can be prepared from 4-Hydroxy-3-nitropyridine.[8][9]

Experimental Protocol: Synthesis of 3-Amino-4-hydroxypyridine [8]

-

Dissolution: Dissolve 4-Hydroxy-3-nitropyridine (2.8 g, 20.0 mmol) in 150 mL of methanol.

-

Catalyst Addition: Add 280 mg of Pd/C catalyst to the solution.

-

Hydrogenation: Replace the air in the reaction flask with hydrogen gas.

-

Reaction: Carry out the reaction at room temperature, monitoring its progress using thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture and wash the filter cake with methanol.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure to yield 3-amino-4-hydroxypyridine.

Caption: Synthesis workflow for 3-Amino-4-hydroxypyridine.

Reactivity

The chemical behavior of 3-Amino-4-hydroxypyridine is dictated by its amino and hydroxyl functional groups.[1][4]

-

Basicity and Acidity: The amino group imparts basic properties, while the hydroxyl group is acidic. This amphoteric nature allows it to react with both acids and bases.[4]

-

Nucleophilic Reactions: The amino group is a nucleophile and can participate in substitution reactions.[1]

-

Oxidation: The presence of both amino and hydroxyl groups makes the compound susceptible to oxidation, especially in the presence of strong oxidizing agents.[4]

-

Stability: While relatively stable under normal conditions, its stability can be compromised in the presence of strong acids or bases.[4]

Applications in Research and Development

3-Amino-4-hydroxypyridine is a valuable building block in organic synthesis and has found applications in several fields.

Medicinal Chemistry:

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][4] Its unique structure allows it to interact with biological targets, leading to its use in the development of:

-

Antibacterial, antiviral, and anti-cancer drugs.[4]

-

Anti-inflammatory agents.[2]

-

Inhibitors for specific biochemical pathways.[4]

-

Targeted therapies for diseases like tuberculosis, where related dihydropyridone scaffolds have shown promise as enzyme inhibitors.[10]

The development of new 3-hydroxypyridine-4-one analogs has shown promising antimicrobial activity, highlighting the therapeutic potential of this chemical class.[11]

Materials Science:

The electronic structure and reactivity of 3-Amino-4-hydroxypyridine make it suitable for the preparation of functional materials.[4] It can be used as a monomer in the synthesis of polymers with unique electrical, optical, or mechanical properties, with potential applications in flexible electronic devices.[4] Additionally, it is employed in the production of dyes and pigments.[2]

Agrochemicals:

It is also utilized as a starting material for the creation of new pesticides, aiming for high efficacy and low environmental impact.[2][4]

Safety and Handling

3-Amino-4-hydroxypyridine is classified as an irritant and may be harmful if swallowed or in contact with skin.[6][7][8][12] It can cause skin, eye, and respiratory irritation.[6][7][8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]

-

Ventilation: Use in a well-ventilated area or under a fume hood.[13]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[7][8]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[7][8]

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move the victim to fresh air.[8]

Spectroscopic Data

The structural elucidation of 3-Amino-4-hydroxypyridine is supported by various spectroscopic techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the positions of the substituents on the pyridine ring.[5] The tautomeric equilibrium between the pyridinol and pyridone forms can significantly influence the observed NMR spectra and is dependent on the solvent used.[3]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present, such as the N-H and O-H stretches.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound.[5][14]

Conclusion

3-Amino-4-hydroxypyridine is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of pharmaceuticals, advanced materials, and agrochemicals. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective and safe utilization in research and development. The ongoing exploration of its derivatives continues to open new avenues for innovation in various scientific disciplines.

References

- 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. (n.d.).

- 3-Amino-4-hydroxypyridine - ChemBK. (2024-04-09).

- 3-Amino-4-hydroxypyridine | 6320-39-4 - Benchchem. (n.d.).

- CAS 6320-39-4: 3-Amino-4-hydroxypyridine | CymitQuimica. (n.d.).

- 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem. (n.d.).

- 3-Amino-4-hidroxipiridina - Chem-Impex. (n.d.).

- 3-amino-4-hydroxypyridine AldrichCPR - Sigma-Aldrich. (n.d.).

- 3-Amino-4-pyridinol | 6320-39-4 - ChemicalBook. (n.d.).

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (n.d.).

- 3-Amino-4-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).

- 3-Amino-4-pyridinol CAS#: 6320-39-4 - ChemicalBook. (n.d.).

- New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction | Bentham Science Publishers. (2024-06-04).

- Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine - Benchchem. (n.d.).

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

Sources

- 1. CAS 6320-39-4: 3-Amino-4-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 3-Amino-4-pyridinol | 6320-39-4 [amp.chemicalbook.com]

- 9. 3-Amino-4-pyridinol CAS#: 6320-39-4 [amp.chemicalbook.com]

- 10. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. 3-amino-4-hydroxypyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. lehigh.edu [lehigh.edu]

A Comprehensive Technical Guide to the Solubility and Stability of 3-Amino-4-hydroxypyridine

This guide provides an in-depth exploration of the critical physicochemical properties of 3-Amino-4-hydroxypyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical synthesis.[1] As a key building block, understanding its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and analytical method development. This document offers both theoretical insights and practical, field-proven methodologies for the comprehensive characterization of this molecule.

Introduction to 3-Amino-4-hydroxypyridine: A Profile

3-Amino-4-hydroxypyridine (CAS No. 6320-39-4) is a white to light yellow crystalline solid with a molecular formula of C₅H₆N₂O and a molecular weight of 110.11 g/mol .[1][2] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts a unique combination of acidic and basic properties, making it a valuable intermediate in the synthesis of a range of more complex molecules, including potential drug candidates.[3] The presence of these functional groups also dictates its solubility and stability characteristics, which are crucial for its handling, storage, and application.[3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | White to off-white or light yellow to brown powder/crystal | [1], [5] |

| Melting Point | 145-149 °C | [1] |

| pKa (Predicted) | 5.04 ± 0.18 | [5] |

Solubility Profile: From Qualitative Assessment to Quantitative Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in formulation development.[6] 3-Amino-4-hydroxypyridine is reported to be soluble in water and alcohol, and slightly soluble in chloroform and ether.[7] However, for scientific and developmental purposes, a more quantitative understanding is essential.

Understanding Solubility: Thermodynamic vs. Kinetic

Two key types of solubility are relevant in drug discovery and development:

-

Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solid and solution phases are in equilibrium.[8] It is a crucial parameter for pre-formulation and understanding the fundamental properties of the compound. The shake-flask method is the gold standard for its determination.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a shorter period.[6][9][10] It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility issues.[10][11]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the most reliable technique for determining the thermodynamic solubility of a compound. The causality behind this choice lies in its principle of allowing the system to reach a true equilibrium between the undissolved solid and the saturated solution.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Amino-4-hydroxypyridine to a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol, ethanol) in a sealed, temperature-controlled container (e.g., a glass vial or flask).[12]

-

The use of a significant excess of the solid is crucial to ensure that the solution becomes saturated and that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13] The duration of agitation should be sufficient to ensure that the concentration of the dissolved compound in the supernatant does not change over time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.[12] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of 3-Amino-4-hydroxypyridine in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

A calibration curve generated with standard solutions of known concentrations is essential for accurate quantification.[12]

-

-

Data Reporting:

-

Report the solubility in mg/mL or µg/mL at the specified temperature and in the specific solvent.

-

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Data Presentation:

| Solvent | Temperature (°C) | Solubility (µg/mL) (Example Data) |

| Water | 25 | 5000 |

| Phosphate Buffer (pH 7.4) | 25 | 4500 |

| Methanol | 25 | 15000 |

| Ethanol | 25 | 10000 |

| Dimethyl Sulfoxide (DMSO) | 25 | >100000 |

| Acetonitrile | 25 | 800 |

Stability Profile: Ensuring Integrity and Shelf-Life

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[3] Stability testing is a regulatory requirement and is crucial for determining storage conditions and shelf-life. 3-Amino-4-hydroxypyridine is generally stable under normal conditions but can be susceptible to degradation in the presence of strong acids, bases, and oxidizing agents.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[14] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[15]

Experimental Protocol for Forced Degradation Studies:

A systematic approach is taken to expose 3-Amino-4-hydroxypyridine to various stress conditions. A concentration of 1 mg/mL of the compound in a suitable solvent is a common starting point.

-

Acidic and Basic Hydrolysis:

-

Treat the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C) for a defined period (e.g., up to 5 days).[16] Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Expose the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[14] The choice of peroxide concentration and duration depends on the compound's susceptibility to oxidation.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A dark control sample should be stored under the same conditions to serve as a baseline.[17]

-

-

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. The method must be able to separate the intact compound from all degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the main peak is free from co-eluting degradants.

-

Workflow for Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies.

Proposed Degradation Pathway

Based on the known reactivity of aminopyridines and hydroxypyridines, a potential degradation pathway for 3-Amino-4-hydroxypyridine under oxidative conditions could involve the formation of N-oxides or further oxidation of the ring, leading to ring opening. Hydrolysis under strong acidic or basic conditions may be less likely to cleave the stable pyridine ring but could lead to salt formation or other subtle changes. The amino group is a primary site for oxidation.

Hypothetical Oxidative Degradation Pathway:

Caption: Hypothetical Oxidative Degradation Pathway.

Expected Stability Data Summary (Forced Degradation):

| Stress Condition | % Degradation (Example) | Number of Degradants | Observations |

| 0.1 M HCl (60 °C, 24h) | < 5% | 1 | Minor degradation |

| 0.1 M NaOH (60 °C, 24h) | ~10% | 2 | Moderate degradation |

| 3% H₂O₂ (RT, 24h) | ~15% | 3 | Significant degradation |

| Heat (80 °C, 48h) | < 2% | 0 | Stable |

| Light (ICH Q1B) | < 5% | 1 | Minor degradation |

Analytical Method Validation: Ensuring Trustworthy Data

All analytical procedures used to determine solubility and stability must be validated to ensure they are suitable for their intended purpose.[18] The validation should be conducted in accordance with ICH Q2(R1) guidelines and USP General Chapter <1225>.[19][20][21]

Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[21]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results to the true value.[21]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This guide has outlined the essential theoretical and practical considerations for determining the solubility and stability of 3-Amino-4-hydroxypyridine. While specific quantitative data for this compound is not extensively published, the provided methodologies offer a robust framework for its comprehensive characterization. By applying these detailed protocols, researchers and drug development professionals can generate reliable data to support formulation development, process optimization, and regulatory submissions, ultimately ensuring the quality and efficacy of the final product.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

-

USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

-

ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-